molecular formula C10H15N3O B13076087 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde

5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13076087
M. Wt: 193.25 g/mol
InChI Key: DOVHNXWIFAGQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde: is a heterocyclic compound that contains a pyrazole ring substituted with an amino group at the 5-position, a cyclohexyl group at the 1-position, and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The reaction is often carried out in the presence of a catalyst such as alumina-silica-supported manganese dioxide in water at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Amino-1-cyclohexyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pyrazole derivatives with potential biological activities .

Biology and Medicine: This compound has shown promise in medicinal chemistry as a scaffold for designing new drugs. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities .

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other functional materials .

Mechanism of Action

The mechanism of action of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, pyrazole derivatives have been studied as inhibitors of various enzymes, including kinases and proteases . The exact pathways and molecular targets would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    5-Amino-1H-pyrazole-4-carbaldehyde: Lacks the cyclohexyl group, making it less hydrophobic.

    5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a phenyl group instead of a cyclohexyl group, which may affect its biological activity and solubility.

    5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde: Contains a methyl group, making it smaller and potentially more reactive.

Uniqueness: The presence of the cyclohexyl group in 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable scaffold for the development of new compounds with potentially improved pharmacological profiles .

Biological Activity

5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features an amino group and a cyclohexyl substituent at the first position, along with a formyl group at the fourth position of the pyrazole ring. Its unique structure enables significant interactions with biological systems, influencing various physiological processes.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through several methods, often involving reactions that favor the formation of the pyrazole ring. The compound's molecular formula is C11_{11}H14_{14}N4_{4}O, indicating a complex structure that contributes to its reactivity and biological interactions .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that this compound can inhibit various cancer cell lines by targeting specific proteins involved in tumor growth. For instance, it has shown nanomolar activity against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers . The compound's ability to bind irreversibly to FGFRs enhances its potential as a therapeutic agent.

Enzyme Inhibition

This compound has demonstrated significant enzyme inhibition capabilities. It interacts with enzymes and proteins, modulating their functions through binding interactions. This property is crucial for understanding the compound's mechanism of action in biological systems. For example, it has been shown to inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism, with low nanomolar IC50_{50} values .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary studies indicate that it can inhibit the growth of various pathogenic bacteria and fungi. The mechanism behind this activity may involve interference with microbial metabolic pathways or structural components essential for survival .

Comparative Analysis of Related Compounds

Compound NameStructure CharacteristicsUnique Features
5-Amino-3-methyl-1H-pyrazole-4-carbaldehydeMethyl group at position 3Enhanced lipophilicity may influence bioavailability
5-Chloro-3-methyl-1H-pyrazole-4-carbaldehydeChlorine substituent at position 5More reactive towards nucleophiles due to electronegative chlorine
5-Cyclohexylamino-3-methyl-1H-pyrazoleCyclohexyl group at position 5Potentially different pharmacological profiles

This table illustrates how variations in substituents affect the biological activities and chemical properties of related pyrazoles, making them suitable for diverse applications in medicinal chemistry .

Study on FGFR Inhibition

A recent study evaluated the efficacy of this compound against FGFRs in different cancer cell lines. The results showed that this compound effectively suppressed cell proliferation in NCI-H520 lung cancer cells with an IC50_{50} value of 19 nM, indicating its potential as a targeted therapy for cancers driven by aberrant FGFR signaling .

Antimicrobial Efficacy

In another investigation, derivatives of 5-amino-1-cyclohexyl-1H-pyrazole were tested for their antimicrobial activities against various bacterial strains using microplate Alamar Blue assays. The results demonstrated significant inhibition rates, suggesting that these compounds could be developed into new antimicrobial agents .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-amino-1-cyclohexylpyrazole-4-carbaldehyde

InChI

InChI=1S/C10H15N3O/c11-10-8(7-14)6-12-13(10)9-4-2-1-3-5-9/h6-7,9H,1-5,11H2

InChI Key

DOVHNXWIFAGQDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=C(C=N2)C=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.